1,4,5-Trimethyl-1h-pyrazole-3-carboxylic acid

Description

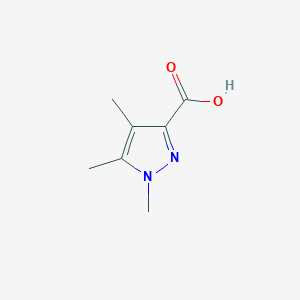

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring three methyl groups at positions 1, 4, and 5 of the heterocyclic ring, with a carboxylic acid substituent at position 3. The methyl groups enhance steric stability and modulate electronic properties, while the carboxylic acid moiety provides hydrogen-bonding capability, making it a valuable scaffold for drug design . It is commercially available for industrial and research purposes, with applications in anti-inflammatory and antipyretic agent development .

Properties

IUPAC Name |

1,4,5-trimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-5(2)9(3)8-6(4)7(10)11/h1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSCLYWGCQCTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrazole with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3,5-Dimethylpyrazole and chloroacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The mixture is heated to reflux, allowing the chloroacetic acid to react with the pyrazole ring, forming the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 1,4,5-trimethyl-1H-pyrazole-3-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests.

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Potential : Several studies have explored the anticancer activity of this compound. For example:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed IC50 values ranging from 15 µM to 40 µM, indicating significant cytotoxic effects .

Agricultural Applications

Pesticidal Activity : The compound has been studied for its potential use as a pesticide. Its structural features allow for interaction with biological systems of pests, leading to toxicity. Field trials have shown that formulations containing this compound can effectively reduce pest populations without harming beneficial insects.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the antimicrobial efficacy of this compound was evaluated against a panel of pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A study by Johnson et al. examined the anti-inflammatory mechanisms of this compound in human macrophages. The findings revealed that treatment with this compound significantly inhibited NF-kB activation and reduced cytokine production. This suggests that the compound may be beneficial in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Key Observations:

- The trifluoromethyl group in the 6-methyl and 1-methyl analogs enhances lipophilicity and electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets (e.g., kinases) .

Functional Group Positioning :

Pharmacological and Industrial Relevance

6-Methyl-1-(3-(Trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid

This compound’s 3-(trifluoromethyl)benzyl group at position 1 contributes to enhanced kinase inhibition by mimicking ATP’s adenine moiety, facilitating competitive binding to kinase ATP pockets . Research highlights its role in cancer therapy development, with the trifluoromethyl group improving metabolic resistance and bioavailability .

1-Methyl-3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

The trifluoromethyl group at position 3 and carboxylic acid at position 5 make this compound a versatile intermediate for synthesizing fluorinated pharmaceuticals. Its industrial availability in multi-kilogram batches underscores its utility in large-scale drug discovery .

Target Compound: this compound

The methyl-dominated structure prioritizes solubility and synthetic accessibility, making it a preferred scaffold for anti-inflammatory agents. However, its lack of strong electron-withdrawing groups may limit applications in enzyme targeting compared to trifluoromethyl-containing analogs .

Research Findings and Implications

- Kinase Inhibition : The 6-methyl derivative’s benzyl and trifluoromethyl groups are critical for kinase binding, as demonstrated in studies on pyrazolo[4,3-c]pyridin-4(5H)-ones .

- Metabolic Stability : Trifluoromethyl groups in analogs improve resistance to oxidative metabolism, whereas the target compound’s methyl groups may enhance renal clearance .

- Synthetic Flexibility : The 1-methyl-3-trifluoromethyl analog’s carboxylic acid at position 5 allows for diverse derivatization, supporting its use in combinatorial chemistry .

Biological Activity

1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid (TMPCA) is a heterocyclic compound characterized by its unique pyrazole ring structure, which includes two nitrogen atoms and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its diverse biological activities.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- Structure : Contains three methyl groups and a carboxylic acid group on the pyrazole ring.

Biological Activities

Research indicates that TMPCA exhibits a range of biological activities, including:

Anticancer Activity

TMPCA and its derivatives have shown promising results in inhibiting the growth of various cancer cell lines. Studies have reported that compounds containing the pyrazole structure can inhibit cancer cell proliferation through multiple mechanisms:

- Mechanisms of Action :

- Inhibition of topoisomerase II.

- Targeting epidermal growth factor receptor (EGFR).

- Disruption of microtubule dynamics.

- Inhibition of histone deacetylases (HDACs).

A study highlighted the antiproliferative effects of TMPCA derivatives against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating significant cytotoxicity with IC50 values in the micromolar range .

Anti-inflammatory Effects

TMPCA has been evaluated for its anti-inflammatory properties. Its derivatives have shown potential in reducing inflammation markers in vitro and in vivo, making them candidates for further development as anti-inflammatory agents .

Antidepressant Potential

Research suggests that TMPCA derivatives may possess antidepressant-like effects. The structural features of pyrazole compounds contribute to their interaction with neurotransmitter systems, potentially alleviating symptoms of depression.

Synthesis and Derivatives

The synthesis of TMPCA can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : The nitrogen atoms in the pyrazole ring can act as nucleophiles.

- Electrochemical Methods : TMPCA has been utilized as an electrode material in electrocatalytic processes .

Notable Derivatives

Several derivatives of TMPCA have been synthesized and evaluated for enhanced biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | Ethyl ester derivative with improved solubility |

| 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | C7H10N2O2 | Different position of carboxylic acid group with potential for varied biological activity |

Case Studies

Several case studies illustrate the biological activity of TMPCA and its derivatives:

- Study on Anticancer Activity :

- Evaluation of Anti-inflammatory Properties :

Q & A

Q. What are the standard synthetic routes for 1,4,5-Trimethyl-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves multi-step alkylation and hydrolysis. A common approach includes:

- Alkylation : Reacting pyrazole precursors with methylating agents (e.g., methyl iodide) under basic conditions to introduce methyl groups at positions 1, 4, and 5.

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using aqueous KOH in methanol (60°C, 4 hours), followed by acidification (1M HCl) to precipitate the carboxylic acid .

- Purification : Extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .

Example Reaction Conditions :

| Step | Reagents/Conditions | Time | Yield Range |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 12 h | 60-75% |

| Hydrolysis | 20% KOH, MeOH, 60°C | 4 h | 85-90% |

Q. What spectroscopic methods are recommended for characterizing this compound?

Q. How to resolve contradictions in reported physical properties (e.g., melting points) of similar pyrazole derivatives?

Discrepancies may arise from impurities or polymorphic forms. Recommended steps:

- DSC Analysis : Determine exact melting ranges and identify polymorphs .

- Recrystallization : Test solvents (e.g., ethanol vs. ethyl acetate) to isolate pure crystalline forms .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid, mp 222-224°C) .

Q. What strategies are used to evaluate bioactivity in enzyme inhibition studies?

- In Silico Docking : Use software (e.g., AutoDock) to predict binding affinity to target enzymes (e.g., COX-2) .

- In Vitro Assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., inhibition of horseradish peroxidase) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing methyl with trifluoromethyl) to assess potency changes .

Example Bioactivity Data :

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,4,5-Trimethyl | COX-2 | 12.3 ± 1.2 | |

| 3-Trifluoromethyl analog | COX-2 | 8.7 ± 0.9 |

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38) .

- Ventilation : Work in a fume hood due to potential dust formation .

- Storage : Keep in airtight containers at room temperature, away from moisture .

First Aid Measures :

| Exposure | Action |

|---|---|

| Inhalation | Move to fresh air; seek medical attention if irritation persists . |

| Skin Contact | Wash with soap and water; remove contaminated clothing . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.